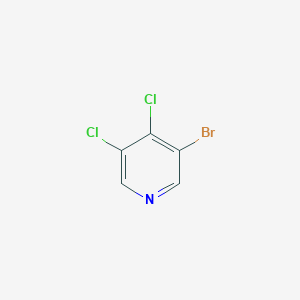

3-Bromo-4,5-dichloropyridine

Description

Historical Context and Discovery

The development of 3-Bromo-4,5-dichloropyridine emerged from the broader historical context of pyridine chemistry, which traces its origins to the mid-19th century. The pyridine scaffold itself was first isolated from the alkaloid picoline by Anderson and colleagues in 1846, though its complete structural elucidation required over two decades of additional research. Wilhelm Korner and James Dewar independently contributed to the understanding of pyridine's structure in 1869 and 1871, respectively, establishing the foundation for subsequent modifications and derivatizations. The word "pyridine" derives from the Greek terms "pyr," meaning fire, and "idine," referring to aromatic bases, reflecting the compound's discovery through pyrolytic processes.

The systematic exploration of halogenated pyridines gained momentum throughout the 20th century as chemists recognized the potential of these derivatives in pharmaceutical and agricultural applications. Halogenation reactions on pyridine rings presented unique challenges due to the electron-deficient nature of the aromatic system, requiring specialized methodologies to achieve regioselective substitution patterns. The development of this compound specifically represents part of the broader effort to create functionalized pyridine derivatives that could serve as versatile synthetic intermediates.

Recent advances in pyridine halogenation have demonstrated the crucial role these compounds play in modern synthetic chemistry. Research has shown that pyridine halogenation reactions are essential for obtaining the vast array of derivatives required for drug and agrochemical development. The strategic introduction of multiple halogen atoms, as seen in this compound, provides multiple reactive sites for further chemical manipulations while maintaining the inherent properties of the pyridine nucleus.

Classification in Halogenated Heterocyclic Chemistry

This compound belongs to the broader category of halogenated heterocyclic compounds, which are organic compounds containing at least one ring member that is not a carbon atom and having one or more halogen atoms attached. Within this classification system, the compound specifically falls under the subcategory of halogenated pyridines, representing one of the most widely used groups for synthetic reactions. The compound's classification is further refined by its trihalogenated nature, containing both bromine and chlorine substituents on the six-membered aromatic ring.

According to the Cooperative Patent Classification system, heterocyclic compounds like this compound are systematically organized under class C07D, which covers organic compounds containing at least one heterocyclic ring with ring heteroatoms selected from nitrogen, oxygen, sulfur, selenium, tellurium, halogen, or combinations thereof. The compound's classification follows the principle that compounds containing a single heterocycle are classified in the range C07D 203/00 through C07D 347/00, with specific positioning based on the nature and substitution pattern of the heterocyclic ring.

The structural classification of this compound as a heterocyclic aromatic compound is significant due to the presence of the nitrogen atom in its ring structure, which contributes to its reactivity and utility in chemical processes. This nitrogen atom possesses a non-bonding electron pair that participates in hydrogen bonding with druggable receptors and enhances the pharmacokinetic properties of derivatives, making pyridine-containing compounds valuable in medicinal chemistry applications. The pyridine nucleus has contributed to approximately 7000 existing drug candidates with medicinally important attributes, demonstrating the significance of this structural classification.

The halogenated nature of this compound places it within the category of compounds that serve as vehicles in the synthesis of other organic compounds in synthetic chemistry. The presence of multiple halogen atoms allows for structural modifications through various heterocyclic reactions to manipulate function, making these compounds particularly valuable as synthetic intermediates. The compound's classification as a trihalogenated pyridine derivative distinguishes it from simpler halopyridines and positions it as a more complex building block with enhanced synthetic versatility.

Nomenclature Systems and Structural Identifiers

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound's official IUPAC name is this compound, reflecting the specific positioning of the halogen substituents on the pyridine ring system. This nomenclature system provides a clear indication of the molecular structure, with the numbers indicating the positions of substitution relative to the nitrogen atom in the six-membered ring.

Propriétés

IUPAC Name |

3-bromo-4,5-dichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrCl2N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRODAZVOKKURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30738940 | |

| Record name | 3-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001056-83-2 | |

| Record name | 3-Bromo-4,5-dichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30738940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dichloropyridine typically involves halogenation reactions. One common method is the bromination of 4,5-dichloropyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs similar halogenation techniques but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-4,5-dichloropyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like toluene or ethanol, are typical conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyridine ring with aryl or heteroaryl groups.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-4,5-dichloropyridine serves as a versatile building block in organic synthesis. Its halogen substituents (bromine and chlorine) allow for various nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules.

Key Reactions:

- Suzuki-Miyaura Coupling: This compound is often employed in Suzuki coupling reactions to form biaryl compounds, which are crucial intermediates in drug development .

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals. It is utilized as an intermediate in synthesizing biologically active compounds that target various diseases.

Case Study:

Research has indicated that derivatives of this compound exhibit promising activity against specific cancer cell lines. For instance, modifications at the 2 or 6 positions of the pyridine ring have led to compounds with enhanced potency against cancer targets .

Agrochemicals

In agrochemical research, this compound is used to develop herbicides and fungicides. Its structure allows for the modification of biological activity to improve efficacy against pests while minimizing environmental impact.

Data Table: Summary of Applications

| Application Area | Description | Example Compounds/Uses |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Used in Suzuki-Miyaura coupling reactions |

| Medicinal Chemistry | Intermediate for drug synthesis targeting diseases | Cancer treatment agents |

| Agrochemicals | Development of herbicides and fungicides | Modified derivatives for pest control |

Mécanisme D'action

The mechanism of action of 3-Bromo-4,5-dichloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and chlorine substituents. This activation facilitates nucleophilic attack and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Halogenated pyridines exhibit distinct physicochemical and reactivity profiles based on substituent positions. Below is a detailed comparison of 3-bromo-4,5-dichloropyridine with its isomers and analogs:

Table 1: Key Structural and Functional Comparisons

Reactivity Differences

- Electronic Effects: In this compound, the electron-withdrawing Cl at positions 4 and 5 activates the 4-Cl for SNAr, enabling efficient coupling with spirocyclic amines (e.g., diazaspiro[4.5]decanones) to form bioactive molecules . In 3-bromo-2,5-dichloropyridine, the 2-Cl group creates steric hindrance, reducing SNAr efficiency at the 5-Cl position .

Synthetic Utility :

Activité Biologique

3-Bromo-4,5-dichloropyridine (CAS Number: 1001056-83-2) is a halogenated pyridine compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical formula:

- Molecular Formula : CHBrClN

- Molecular Weight : 220.88 g/mol

The structure includes a bromine atom at the 3-position and chlorine atoms at the 4 and 5 positions of the pyridine ring, which significantly influences its reactivity and biological properties.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of bacterial strains. For instance, compounds with similar structures demonstrated Minimum Inhibitory Concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | S. aureus |

| 4-Bromo-2,5-dichloropyridine | 2.18 | B. subtilis |

| 3-Bromo-2,5-dichloropyridine | TBD | E. coli |

Cytotoxicity and Cancer Research

This compound has also been investigated for its cytotoxic effects in cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in various cancer types through mechanisms involving apoptosis and cell cycle arrest.

A notable study revealed that derivatives of pyridine compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The IC values for some derivatives were reported as low as 6 nM for CDK8 inhibition .

Table 2: Cytotoxicity Data for Pyridine Derivatives

| Compound Name | IC (nM) | Target Kinase |

|---|---|---|

| This compound | TBD | CDK8 |

| Related Compound | 7.2 | CDK19 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting cytochrome P450 enzymes, which play a vital role in drug metabolism . This inhibition can lead to altered pharmacokinetics for co-administered drugs.

- Nucleophilicity : Computational studies using Density Functional Theory (DFT) have suggested that the nucleophilicity of substituted pyridines can influence their reactivity in biological systems . This property may be leveraged in designing more effective therapeutic agents.

- Antiviral Properties : Some studies have indicated that pyridine derivatives possess antiviral activity, particularly against RNA viruses . This opens avenues for further research into their use as antiviral agents.

Case Studies

Several case studies have documented the biological effects of pyridine derivatives:

- Case Study 1 : A study on a series of halogenated pyridines demonstrated that compounds with multiple halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

- Case Study 2 : In cancer research, a derivative similar to this compound was found to induce apoptosis in human colorectal cancer cells through the activation of p53 pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-4,5-dichloropyridine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, this compound (CAS 1001056-83-2) can act as a precursor, where the 4-chloro substituent is displaced by amines (e.g., N-Boc-protected pyrrolidine or piperidine) under reflux conditions in polar aprotic solvents like DMF or THF . Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of nucleophiles to minimize side reactions. Catalytic additives (e.g., KI) may enhance reactivity .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction (as in ) is definitive for structural confirmation, though crystallization may require slow solvent evaporation .

- NMR spectroscopy : H/C NMR and 2D techniques (e.g., HSQC) resolve regiochemical ambiguities.

- HPLC/GC-MS : Quantify purity (>97% by GC) and detect halogenated impurities .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent thermal degradation or hydrolysis. Use inert atmospheres (N/Ar) during reactions to avoid oxidation. Handle in fume hoods with PPE due to potential toxicity .

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of SNAr reactions involving this compound?

- Methodological Answer : The 4-chloro position is more reactive due to lower steric hindrance compared to the 5-chloro site. Electronic effects (e.g., electron-withdrawing Br at position 3) activate the pyridine ring for substitution. DFT calculations can predict transition-state energies, guiding nucleophile selection (e.g., bulky amines may favor 5-position substitution under kinetic control) .

Q. What strategies mitigate competing side reactions when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting groups : Use N-Boc protection for amines to prevent undesired alkylation .

- Sequential functionalization : Prioritize substitution at the 4-position before modifying the 5-chloro or 3-bromo sites.

- Catalytic tuning : Employ Pd-catalyzed cross-coupling for bromine displacement (e.g., Suzuki-Miyaura) to avoid SNAr competition .

Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives in medicinal chemistry?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR models assess binding affinities to target proteins (e.g., kinases). Density Functional Theory (DFT) evaluates electronic parameters (e.g., LUMO energy for SNAr reactivity) and guides rational design of analogs with improved pharmacokinetic profiles .

Q. What are the challenges in crystallizing this compound derivatives for X-ray diffraction studies?

- Methodological Answer : Halogenated pyridines often form poor crystals due to high molecular symmetry. Solutions include:

- Co-crystallization : Add small-molecule co-formers (e.g., carboxylic acids) to enhance lattice stability.

- Solvent screening : Test mixed-solvent systems (e.g., DCM/hexane) to slow nucleation.

- Cryocooling : Use liquid N to stabilize crystals during data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.